molecular formula C10H10O3 B3178699 2-(4-Ethylphenyl)-2-oxoacetic acid CAS No. 7099-89-0

2-(4-Ethylphenyl)-2-oxoacetic acid

Cat. No.: B3178699
CAS No.: 7099-89-0
M. Wt: 178.18 g/mol
InChI Key: JZWYXCNXIRYEHO-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoacetic acid (CAS: 7099-89-0) is an aromatic α-keto acid with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.188 g/mol . Its structure consists of a phenyl ring substituted with an ethyl group at the para position, linked to a reactive α-keto acetic acid moiety. This compound is primarily synthesized via ester hydrolysis or condensation reactions, with reported yields ranging from 45.0% to 89.9% depending on the method .

Properties

IUPAC Name

2-(4-ethylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWYXCNXIRYEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303263
Record name 4-Ethyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7099-89-0
Record name 4-Ethyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7099-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also a key consideration in industrial processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: 2-(4-ethylphenyl)-2-hydroxyacetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-2-oxoacetic acid exerts its effects depends on the specific reaction or application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The chemical and physical properties of α-keto acetic acid derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Key Observations:

Electron-Donating vs. Withdrawing Groups :

  • Ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups are electron-donating, increasing electron density on the aromatic ring. This reduces acidity compared to chloro- or fluoro-substituted analogues .
  • Chloro and fluoro substituents enhance acidity and reactivity due to their electron-withdrawing nature, making these derivatives more suitable for nucleophilic reactions .

Synthetic Yields :

  • Ethyl-substituted derivatives exhibit variable yields (45–89.9%), suggesting sensitivity to reaction conditions .
  • Chloro-substituted analogues achieve higher consistency (e.g., 77% for 2-(4-chlorophenyl)-2-oxoacetic acid) due to stabilized intermediates .

Safety Profiles: Fluorinated derivatives (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid) show higher acute toxicity (H302, H315) compared to ethyl- or methoxy-substituted compounds .

Functional Group Modifications

Modifications to the α-keto acetic acid group also impact reactivity:

  • Ester Derivatives: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS: 18522-99-1) is a stable precursor used in pharmaceutical synthesis, demonstrating the versatility of esterified forms .
  • Hydrazide Derivatives : Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (from ) highlight applications in heterocyclic chemistry, though their synthesis is more complex than simple α-keto acids.

Biological Activity

2-(4-Ethylphenyl)-2-oxoacetic acid, also known by its chemical formula C11H12O3 and CAS number 7099-89-0, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features a phenyl ring substituted with an ethyl group and a keto-acetic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and biosynthesis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In cell line studies, it has shown cytotoxic effects against several cancer types:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of this compound. It was found to be particularly effective against resistant strains of bacteria, demonstrating a potential role in treating infections caused by multidrug-resistant organisms .
  • Evaluation of Anticancer Properties
    A recent investigation assessed the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis in cancer cells, suggesting a mechanism involving the induction of programmed cell death .
  • Toxicity Assessment
    Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels at therapeutic doses, making it a promising candidate for further clinical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethylphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(4-Ethylphenyl)-2-oxoacetic acid

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